molecular formula C12H7Cl2N3O B2804347 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-17-0

2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2804347
CAS No.: 339028-17-0
M. Wt: 280.11
InChI Key: STFIHXNALHEXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a chemical compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a dichlorophenyl group attached to an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a 2,4-dichlorophenyl derivative, followed by its reaction with an imidazole derivative under specific conditions to form the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridin-2-ol

Uniqueness

2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 1-position. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17(12)18)2-1-5-15-11/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIHXNALHEXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.